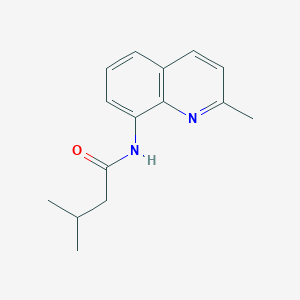![molecular formula C20H24N2O4 B243827 N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
作用機序
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 exerts its effects through activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and energy metabolism. It also reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory cytokines and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 has been shown to increase endurance and exercise capacity in animal models and human studies. It enhances the utilization of fatty acids as an energy source, leading to increased endurance and reduced fatigue. It also improves glucose metabolism and insulin sensitivity, resulting in reduced risk of diabetes and metabolic disorders. In addition, it has been found to have anti-inflammatory and anti-tumor effects, which may have potential therapeutic applications in cancer and inflammatory diseases.
実験室実験の利点と制限
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to penetrate cell membranes and target intracellular receptors. However, it also has some limitations, such as its potential toxicity and off-target effects, which may affect the interpretation of experimental results. Therefore, caution should be exercised when using N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 in laboratory experiments, and appropriate controls and dosages should be used.
将来の方向性
There are several future directions for research on N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516, including:
1. Further investigation of its mechanisms of action and downstream signaling pathways.
2. Development of more potent and selective PPARδ agonists for therapeutic applications.
3. Evaluation of its potential therapeutic applications in cancer and inflammatory diseases.
4. Investigation of its effects on mitochondrial function and oxidative stress.
5. Development of novel drug delivery systems for improved bioavailability and efficacy.
6. Exploration of its effects on other metabolic pathways and potential drug interactions.
In conclusion, N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 is a synthetic drug with potential therapeutic applications in metabolic and cardiovascular diseases. Its ability to improve endurance and energy metabolism has also made it popular among athletes and bodybuilders. However, further research is needed to fully understand its mechanisms of action and potential therapeutic applications, as well as its limitations and potential toxicity.
合成法
The synthesis of N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 involves the reaction of 2-(4-morpholinyl)aniline with 2-(3-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to methylation with dimethyl sulfate and deprotection with hydrochloric acid to yield the final product.
科学的研究の応用
N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide 501516 has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, dyslipidemia, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase HDL cholesterol levels, and reduce triglyceride levels in animal models. In addition, it has been found to have anti-inflammatory and anti-tumor properties.
特性
分子式 |
C20H24N2O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-(5-methoxy-2-morpholin-4-ylphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N2O4/c1-15-4-3-5-17(12-15)26-14-20(23)21-18-13-16(24-2)6-7-19(18)22-8-10-25-11-9-22/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,23) |
InChIキー |
HVVAWMIJZRVMBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243744.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243749.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloronicotinamide](/img/structure/B243750.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B243751.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)

![N-[3-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B243759.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)
![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)